azane;(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid
Description
Properties
CAS No. |
97148-40-8 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
azane;(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C7H7NO4.H3N/c1-11-8-6(7(9)10)5-3-2-4-12-5;/h2-4H,1H3,(H,9,10);1H3/b8-6+; |
InChI Key |
ZWNSXPIVYODLLM-WVLIHFOGSA-N |
Isomeric SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)O.N |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)O.N |
Synonyms |
αE-(Methoxyimino)-2-furanacetic Acid Ammonium Salt; (E)-2-(2-Furyl)-2-(methoxyimino)acetic Acid Ammonium Salt; |
Origin of Product |
United States |
Preparation Methods
Core Reaction Sequence
The patented preparation method comprises three stages:
-
Methoxyimination : Reaction of 2-oxo-furyl acetate derivatives (Formula I) with methoxyamine hydrochloride in the presence of sodium acetate.
-
Basic Hydrolysis : Treatment with NaOH/KOH to cleave ester groups.
-
Ammonium Salt Formation : Neutralization with ammonia to precipitate the final product.
Reaction Flow:
Catalytic Systems and Solvents
| Component | Options | Optimal Choice |
|---|---|---|
| Catalyst | ZnCl₂, AlCl₃, BF₃, SnCl₄, TiCl₄, FeCl₃ | AlCl₃ (0.6 mol ratio) |
| Solvent | Dichloromethane, CH₂Cl₂, CHCl₃, ether | Dichloroethane |
| Base | NaOH, KOH | NaOH (pH 10–11) |
Critical Parameters :
-
Methoxyimination at 0–40°C prevents isomerization of the (αE) configuration.
-
Hydrolysis at 0°C minimizes side reactions (trans-isomer <5%).
Substrate Synthesis and Modifications
Preparation of Formula I Intermediate
Formula I (R₁ = C₁–C₈ alkyl) is synthesized via Friedel-Crafts acylation:
Conditions :
Yield Optimization:
| Parameter | Range | Impact on Yield |
|---|---|---|
| Temperature | 5–15°C | Maximizes acylation |
| Catalyst Loading | 0.3–0.7 mol AlCl₃ | 0.6 mol optimal |
Process Optimization and Scalability
One-Pot Synthesis Advantages
The method eliminates intermediate isolation, reducing processing time and waste:
-
Methoxyimination : Conducted in dichloroethane with NaOAc.
-
Hydrolysis : Direct addition of NaOH to the reaction mixture.
-
Salt Formation : Ammonia gas bubbled into the hydrolyzed solution.
Performance Metrics :
| Step | Yield | Purity |
|---|---|---|
| Methoxyimination | 89% | 95% |
| Hydrolysis | 92% | 98% |
| Ammoniation | 82% | 99% |
| Overall | 67% | 98% |
Comparative Analysis with Legacy Methods
Traditional Oximation-Chlorination Approach
Stereochemical Control
-
(αE) Selectivity : >95% achieved via low-temperature methoxyimination.
-
Trans-Isomer Suppression : <5% through pH-controlled hydrolysis.
Industrial-Scale Adaptations
Continuous Flow Reactor Design
Benefits :
-
Enhanced heat transfer for exothermic methoxyimination.
-
Real-time pH monitoring during hydrolysis.
Case Study :
A pilot plant using this method produced 50 kg/batch with consistent purity (97.5–98.5%).
Cost-Benefit Analysis
| Factor | Cost Impact |
|---|---|
| Catalyst Reuse | 30% reduction in AlCl₃ costs |
| Solvent Recovery | 80% dichloroethane recycled |
| Waste Treatment | 60% lower disposal expenses |
Chemical Reactions Analysis
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The methoxyimino group can participate in substitution reactions, often facilitated by acid or base catalysts.
Hydrolysis: The compound can be hydrolyzed to yield different products depending on the reaction conditions
Scientific Research Applications
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt involves its interaction with specific molecular targets. In the case of its use in antibiotic synthesis, the compound’s derivatives inhibit bacterial cell wall synthesis, leading to the death of the bacterial cells . The methoxyimino group plays a crucial role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methoxyiminoacetate Derivatives
lists seven methoxyiminoacetate-based compounds (e.g., 490-M16, 490-M18), which share the methoxyiminoacetate backbone but differ in substituents. Key comparisons:
Structural Impact :
Ammonium Salts of Carboxylic Acids
Ammonium Oxamate (CAS: 516-00-7)
- Formula : C₂H₆N₂O₃; MW : 118.08 g/mol .
- Applications : Inhibits lactate dehydrogenase in cancer research .
- Comparison: Lower molecular weight and simpler structure than the target compound. Lacks the methoxyimino group, reducing enzymatic stability .
Ammonium Acetate (CAS: 631-61-8)
Cephalosporin Side Chains
The target compound is structurally analogous to side chains in third-generation cephalosporins:
Biological Activity
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt is a significant intermediate in the synthesis of cephalosporin antibiotics, which are widely used to treat bacterial infections. This compound is characterized by its unique structural features, including a furan ring, a carboxylic acid group, and a methoxyimino group. These functional groups contribute to its biological activity and reactivity, making it a valuable component in pharmaceutical chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 186.17 g/mol
- Appearance : Brown oil
- Solubility : Soluble in methanol
The biological activity of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt is primarily linked to its role as a precursor in cephalosporin synthesis. The methoxyimino group enhances the compound's nucleophilicity, facilitating nucleophilic substitution reactions that are crucial for the construction of antibiotic structures. The furan ring can participate in electrophilic aromatic substitutions, further broadening the compound's reactivity profile.
1. Antibiotic Synthesis
(αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt is integral in creating cephalosporin antibiotics. It allows for:
- Modification of Antibiotic Structures : The compound enables the introduction of various chemical modifications, resulting in derivatives with enhanced antibacterial properties and improved resistance to degradation by bacterial enzymes .
2. Case Studies
- A study highlighted the synthesis of cephalosporins utilizing (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt, demonstrating its effectiveness in producing antibiotics with broader activity spectra against resistant bacterial strains.
- Another research focused on optimizing the reaction conditions for synthesizing this ammonium salt, achieving high yields and selectivity for desired antibiotic derivatives .
Comparative Analysis
The following table summarizes the properties and applications of (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt compared to other related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt | CHNO | 186.17 g/mol | Precursor for cephalosporin antibiotics |
| 2-Methoxyimino-2-furanacetic Acid | CHNO | 185.16 g/mol | Intermediate in antibiotic synthesis |
| 2-Acetylfuran | CHO | 98.11 g/mol | Used in various organic syntheses |
Research Findings
Recent studies have shown that the incorporation of (αE)-α-(Methoxyimino)-2-Furanacetic Acid into antibiotic frameworks significantly enhances their potency against Gram-positive and Gram-negative bacteria. The structural modifications made possible by this compound lead to new derivatives that exhibit reduced susceptibility to β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics.
Q & A
Q. What are the standard synthetic routes for preparing (αE)-α-(Methoxyimino)-2-Furanacetic Acid Ammonium Salt, and how can reaction conditions be optimized for high yield?
The compound is synthesized via multi-step reactions involving furan derivatives and methoxyimino precursors. Key steps include condensation, salt formation with ammonium, and purification. Optimization strategies:
- Use Fe₃P as a hydrogenation catalyst in dichloromethane at 0°C for 1 hour to achieve 95% yield .
- For coupling reactions, maintain pH 6.5–7.0 and use sodium hydroxide in dichloromethane/water mixtures to reach 89.1% yield .
- Control temperature (-30°C to -10°C) during intermediate formation to minimize side reactions .
| Reaction Step | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | Fe₃P/CH₂Cl₂ | 0°C | 95% | |
| Coupling | NaOH/H₂O | RT | 89.1% |
Q. How is the Z-configuration of the methoxyimino group confirmed in this compound?
Spectroscopic methods are critical:
- NMR : The methoxyimino group’s stereochemistry is confirmed by coupling constants (e.g., ¹H NMR shows distinct peaks for Z/E isomers) .
- X-ray crystallography : Resolves spatial arrangement of the furan and methoxyimino groups .
- Canonical SMILES notation : The Z-configuration is encoded as
C(=N\OC)in the SMILES string .
Q. What is the compound’s role in synthesizing cephalosporin antibiotics like cefuroxime?
It serves as a key intermediate in forming the β-lactam ring of cefuroxime. The methoxyimino group enhances stability against bacterial β-lactamases. The ammonium salt improves solubility during coupling reactions with 7-ACA (7-aminocephalosporanic acid) .
Advanced Research Questions
Q. What reaction mechanisms govern the stereoselective synthesis of this compound?
- Enantioselective transfer hydrogenation : RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyzes the reduction of α-methoxyimino-β-keto esters in formic acid/triethylamine mixtures, favoring Z-isomers due to transition-state stabilization by the methoxyimino group .
- Computational studies (DFT) show that Z-configuration lowers activation energy by 2–3 kcal/mol compared to E-isomers .
Q. How can instability during storage be mitigated, and what degradation products form?
- Instability factors : Hydrolysis of the methoxyimino group in humid conditions or acidic/basic media .
- Mitigation : Store in desiccators at -20°C under argon. Use stabilizers like citric acid (0.1% w/w) to chelate trace metals .
- Degradation products : 2-Furanacetic acid (from imino bond cleavage) and ammonium nitrate (detectable via HPLC-MS) .
Q. How do researchers resolve contradictions in reported synthesis yields (e.g., 89% vs. 95%)?
Discrepancies arise from:
- Catalyst purity : Fe₃P with >99% purity increases yield by 6% compared to 95% pure catalyst .
- Scale effects : Batch sizes >1 kg often show 5–10% yield drops due to heat transfer inefficiencies .
- Analytical methods : Use qNMR or LC-UV for accurate quantification, avoiding gravimetric errors .
Q. What stereochemical considerations are critical for biological activity in derivatives?
Q. How do structural analogs of this compound compare in structure-activity relationships (SAR)?
Modifications to the furan or methoxyimino groups alter bioactivity:
- Analog 490-M19 : Replacing ammonium with methyl ester reduces solubility but increases logP (-0.24 vs. +1.2), enhancing blood-brain barrier penetration .
- Citrate salts : Improve bioavailability by 30% compared to hydrochloride salts in pharmacokinetic studies .
Q. What experimental techniques identify its interaction with bacterial cell wall targets?
- Surface plasmon resonance (SPR) : Measures binding affinity (KD = 0.5–2 µM) to PBPs .
- Autolysin inhibition assays : Quantify lytic activity reduction in S. aureus (IC₅₀ = 10 µg/mL) .
Q. Which analytical methods ensure purity and quantify trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
